H-Arg-Pro-pNA Trifluoroacetate
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Overview
Description
H-Arg-Pro-pNA Trifluoroacetate is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids arginine (Arg) and proline (Pro) linked to p-nitroaniline (pNA) and stabilized with trifluoroacetate. This compound is particularly valuable in the study of proteolytic enzymes, as it serves as a chromogenic substrate that releases a measurable color change upon enzymatic cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Pro-pNA Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a resin. The process includes:
Coupling: The amino acids are coupled using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Pro-pNA Trifluoroacetate primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond between the proline and p-nitroaniline by proteolytic enzymes such as trypsin or chymotrypsin.
Common Reagents and Conditions
Enzymes: Proteolytic enzymes like trypsin, chymotrypsin, or other serine proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
Scientific Research Applications
H-Arg-Pro-pNA Trifluoroacetate is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate for studying enzyme kinetics and mechanisms.
Biology: It is used to investigate the activity of proteolytic enzymes in biological samples.
Medicine: It aids in the development of diagnostic assays for detecting enzyme activity in clinical samples.
Industry: It is employed in quality control processes for enzyme production and purification.
Mechanism of Action
The mechanism of action of H-Arg-Pro-pNA Trifluoroacetate involves its recognition and cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate, positioning the peptide bond for nucleophilic attack by the enzyme’s active site serine residue. This results in the cleavage of the peptide bond and the release of p-nitroaniline, which can be quantified spectrophotometrically.
Comparison with Similar Compounds
Similar Compounds
H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA Trifluoroacetate: Another chromogenic substrate used for studying different proteolytic enzymes.
H-Arg-Pro-pNA Acetate: Similar to the trifluoroacetate salt but with acetate as the counterion.
Uniqueness
H-Arg-Pro-pNA Trifluoroacetate is unique due to its specific amino acid sequence and the presence of the trifluoroacetate counterion, which enhances its stability and solubility. This makes it particularly suitable for use in various biochemical assays and research applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4.C2HF3O2/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28;3-2(4,5)1(6)7/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21);(H,6,7)/t13-,14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCDKJUJRNJMPO-IODNYQNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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